molecular formula C6H12N+ B15474097 N-Ethylidyne-2-methylpropan-2-aminium CAS No. 48028-69-9

N-Ethylidyne-2-methylpropan-2-aminium

Cat. No.: B15474097
CAS No.: 48028-69-9
M. Wt: 98.17 g/mol
InChI Key: XSMVEMICVCFCJA-UHFFFAOYSA-N
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Description

N-Ethylidyne-2-methylpropan-2-aminium is a quaternary ammonium compound characterized by a central nitrogen atom bonded to a 2-methylpropan-2-amine (tert-butylamine) backbone and an ethylidyne group. Quaternary ammonium compounds like this are widely used in surfactants, phase-transfer catalysts, and pharmaceuticals due to their cationic nature and solubility in polar solvents .

Properties

CAS No.

48028-69-9

Molecular Formula

C6H12N+

Molecular Weight

98.17 g/mol

IUPAC Name

N-tert-butylacetonitrilium

InChI

InChI=1S/C6H12N/c1-5-7-6(2,3)4/h1-4H3/q+1

InChI Key

XSMVEMICVCFCJA-UHFFFAOYSA-N

Canonical SMILES

CC#[N+]C(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

2-Propen-1-aminium, N,N-dimethyl-N-2-propen-1-yl-, chloride (1:1) polymer

  • Structure : A polymeric quaternary ammonium salt with allyl substituents and chloride counterions.
  • Molecular Weight: High (polymer backbone) vs. N-Ethylidyne-2-methylpropan-2-aminium’s monomeric form (~100.18 g/mol hypothetically).
  • Applications : Used as a flocculant or in drug delivery systems due to its charged polymeric structure .
  • Key Difference: The polymeric nature of this compound contrasts with the monomeric, alkyne-bearing target compound, affecting solubility and industrial utility.

(2E)-N,N,N-Trimethyl-3-phenylprop-2-en-1-aminium iodide

  • Structure : Aromatic quaternary ammonium salt with a phenyl group and iodide counterion.
  • Molecular Weight : 327.19 g/mol (CAS 34097-88-6) .
  • Applications : Likely used in pharmaceutical intermediates due to its aromaticity and charge.
  • Key Difference : The phenyl group enhances lipophilicity compared to the aliphatic tert-butyl group in the target compound, influencing membrane permeability and bioactivity.

2-(2-Fluorophenyl)-2-methylpropan-1-amine

  • Structure : Primary amine with fluorophenyl and methylpropanamine groups.
  • Molecular Weight : 167.22 g/mol (CAS 160358-03-2) .
  • Applications: Potential use in agrochemicals or medicinal chemistry due to fluorine’s electronegativity.
  • Key Difference : The absence of a quaternary ammonium center reduces its polarity compared to this compound.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Charge Counterion Key Feature
This compound C₆H₁₄N⁺ (hyp.) ~100.18 +1 Unknown Alkyne, tert-butyl
2-Propen-1-aminium chloride polymer (C₈H₁₆N⁺Cl⁻)ₙ Variable (polymer) +1 per unit Cl⁻ Polymeric, allyl groups
(2E)-N,N,N-Trimethyl-3-phenylprop-2-en-1-aminium iodide C₁₂H₁₈N⁺·I⁻ 327.19 +1 I⁻ Aromatic, iodine
2-(2-Fluorophenyl)-2-methylpropan-1-amine C₁₀H₁₄FN 167.22 Neutral None Fluorophenyl, primary amine

Research Findings

Reactivity and Stability

  • The ethylidyne group in the target compound may confer higher reactivity in click chemistry or cross-coupling reactions compared to allyl or phenyl derivatives .
  • Steric hindrance from the tert-butyl group could reduce nucleophilic attack, enhancing stability in acidic environments relative to less hindered amines .

Contradictions and Uncertainties

  • lists impurities in pharmaceuticals with methylamino-thiophene motifs, but their bioactivity contrasts with the hypothesized inertness of aliphatic quaternary ammonium compounds .
  • The absence of direct data on the target compound’s counterion limits conclusions about solubility and melting points.

Q & A

Basic: What are the common synthetic routes for N-Ethylidyne-2-methylpropan-2-aminium, and how are reaction conditions optimized?

Methodological Answer:
Synthesis typically involves multi-step organic reactions, such as alkylation of secondary amines or reductive amination. Key steps include:

  • Alkylation: Reacting 2-methylpropan-2-amine with ethylating agents (e.g., ethyl halides) under basic conditions (e.g., K₂CO₃ in DMF) .
  • Reduction: Using LiAlH₄ or NaBH₄ to reduce intermediate imines or nitriles to amines .
  • Purification: Column chromatography or recrystallization to isolate the product.
    Optimization focuses on catalyst selection (e.g., palladium for cross-coupling), solvent choice (polar aprotic solvents for nucleophilic substitution), and temperature control (low temps to minimize side reactions) .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies proton environments and carbon frameworks. For example, the ethylidyne group shows distinct triplet signals in ¹H NMR .
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight and fragmentation patterns (e.g., m/z peaks corresponding to [M+H]⁺) .
  • X-ray Crystallography: Single-crystal studies (using SHELXL) resolve bond lengths, angles, and hydrogen-bonding networks .
  • HPLC: Purity assessment via reverse-phase chromatography with UV detection .

Advanced: How can researchers resolve structural ambiguities in this compound using X-ray crystallography?

Methodological Answer:
Structural ambiguities arise from disordered atoms or twinned crystals. Strategies include:

  • SHELXL Refinement: Iterative refinement cycles to adjust atomic displacement parameters and occupancy rates .
  • Hydrogen Bond Analysis: Comparing observed H-bonding patterns (e.g., N–H⋯O interactions) with expected geometries .
  • Validation Tools: Using PLATON or Mercury to check for geometric outliers (e.g., unusual torsion angles) .
  • Complementary Data: Cross-referencing with NMR or IR to validate functional groups .

Advanced: What strategies reconcile conflicting data in reaction optimization studies for derivatives of this compound?

Methodological Answer:
Conflicting data (e.g., varying yields under similar conditions) are addressed by:

  • Design of Experiments (DoE): Systematic variation of parameters (temperature, catalyst loading) to identify critical factors .
  • Kinetic Studies: Monitoring reaction progress via in-situ FTIR or HPLC to detect intermediates or side products .
  • Statistical Analysis: Applying ANOVA to determine the significance of variable interactions .
  • Literature Benchmarking: Comparing results with structurally similar compounds (e.g., N-substituted propan-2-aminium salts) to identify trends .

Basic: What safety protocols are recommended when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Gloves, lab coats, and goggles to avoid skin/eye contact .
  • Ventilation: Use fume hoods to prevent inhalation of vapors during synthesis .
  • Waste Disposal: Segregate chemical waste and consult institutional guidelines for amine disposal .
  • Emergency Measures: Neutralize spills with dilute acetic acid and adsorbents (e.g., vermiculite) .

Advanced: How does the stereoelectronic environment of this compound influence its reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Steric Effects: The bulky 2-methylpropan-2-amine group hinders SN2 mechanisms, favoring SN1 pathways in polar solvents .
  • Electronic Effects: The ethylidyne group’s electron-donating nature increases amine basicity, enhancing nucleophilicity in alkylation reactions .
  • Solvent Impact: Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions with electron-deficient aryl halides .
  • Kinetic vs. Thermodynamic Control: Low temps favor kinetic products (e.g., primary substitution), while higher temps drive thermodynamic outcomes (e.g., rearranged products) .

Advanced: How do hydrogen-bonding networks in crystalline this compound salts affect their physicochemical properties?

Methodological Answer:

  • Melting Points: Strong N–H⋯O hydrogen bonds increase lattice energy, raising melting points compared to non-hydrogen-bonded analogs .
  • Solubility: H-bonding with protic solvents (e.g., water) improves solubility; hydrophobic packing in crystals reduces it in apolar solvents .
  • Stability: Intermolecular H-bonds protect reactive groups (e.g., amine) from oxidation, enhancing shelf stability .
  • Crystal Engineering: Tailoring counterions (e.g., chloride vs. bromide) modulates H-bond strength and crystal morphology .

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